molecular formula C8H3Cl2F3O B15290517 3,5-Dichloro-4-(trifluoromethyl)benzaldehyde

3,5-Dichloro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B15290517
M. Wt: 243.01 g/mol
InChI Key: ISLVDZWHNOSWGU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one trifluoromethyl group. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the chlorination of 4-(trifluoromethyl)benzaldehyde using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the development of biochemical assays and as a reagent in various biological studies.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various complex molecules and enhance its reactivity in chemical reactions .

Properties

Molecular Formula

C8H3Cl2F3O

Molecular Weight

243.01 g/mol

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H3Cl2F3O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-3H

InChI Key

ISLVDZWHNOSWGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C=O

Origin of Product

United States

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